molecular formula C9H10ClIN2O B2551268 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine CAS No. 1525519-07-6

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine

Cat. No.: B2551268
CAS No.: 1525519-07-6
M. Wt: 324.55
InChI Key: BTBKEOKIKDELDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine is a high-value chemical intermediate designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a multifunctional pyrimidine core that is highly substituted to facilitate diverse synthetic pathways. The presence of both a chloro and an iodo substituent at the 4 and 5 positions of the pyrimidine ring offers distinct reactivity profiles, allowing for sequential and selective cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig aminations . The cyclopropyl group at the 2-position can contribute to metabolic stability and influence the pharmacodynamic properties of resulting molecules, while the methoxymethyl group at the 6-position can impact solubility and molecular recognition . As a key synthetic building block, this compound is primarily used in the exploration and development of novel therapeutic agents. Its structure is characteristic of scaffolds used in the synthesis of kinase inhibitors, antiviral agents, and other small-molecule pharmaceuticals. The strategic halogenation pattern makes it an ideal substrate for constructing complex molecular architectures through step-wise functionalization. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIN2O/c1-14-4-6-7(11)8(10)13-9(12-6)5-2-3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBKEOKIKDELDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=NC(=N1)C2CC2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1525519-07-6
Record name 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Structural Considerations

The target molecule features a pyrimidine ring substituted at four positions:

  • C2 : Cyclopropyl group, introducing angular strain and metabolic stability
  • C4 : Chlorine atom, providing electronic modulation for subsequent substitutions
  • C5 : Iodine atom, creating steric bulk (van der Waals radius: 1.98 Å) and halogen-bonding potential
  • C6 : Methoxymethyl group, enhancing solubility through ether oxygen hydrogen bonding

This substitution pattern necessitates careful sequencing of synthetic steps to avoid competing reactions and regioselectivity issues.

Retrosynthetic Disconnections

Two primary strategies emerge from literature analysis:

Late-Stage Iodination Approach

This method prioritizes early installation of the cyclopropyl and methoxymethyl groups before introducing iodine:

Pyrimidine core → C2 cyclopropanation → C6 methoxymethylation → C4 chlorination → C5 iodination

Advantages : Minimizes exposure of iodo group to harsh reaction conditions
Challenges : Requires iodination of electron-deficient aromatic systems

Early Halogenation Strategy

Alternative pathway introduces halogens sequentially during ring formation:

Halogenated pyrimidine precursor → Cyclopropanation → Methoxymethylation

Advantages : Leverages inherent reactivity of dihalopyrimidines for subsequent substitutions
Risks : Potential dehalogenation during cyclopropanation steps

Stepwise Synthetic Methodologies

Ring Formation and Initial Substitution

The pyrimidine core is typically constructed via condensation reactions. A modified Biginelli approach using ethyl acetoacetate derivatives has shown promise:

Procedure :

  • React ethyl 3-(methoxymethyl)acetoacetate (5.2 g, 27 mmol) with cyclopropanecarboximidamide hydrochloride (3.8 g, 30 mmol) in anhydrous methanol (50 mL)
  • Add KOH pellets (3.4 g, 60 mmol) under nitrogen at 0°C
  • Reflux for 18 hr to form 4-hydroxy-2-cyclopropyl-6-(methoxymethyl)pyrimidine
  • Isolate product via vacuum filtration (Yield: 68%, m.p. 142-144°C)

Critical Parameters :

  • Strict temperature control (<5°C during imidamide addition) prevents ring-opening side reactions
  • Anhydrous conditions essential for minimizing hydrolysis of methoxymethyl group

Chlorination at C4 Position

Phosphorus oxychloride (POCl₃) remains the chlorinating agent of choice:

Optimized Protocol :

  • Suspend 4-hydroxy intermediate (10 g, 47 mmol) in POCl₃ (35 mL, 380 mmol)
  • Add triethylamine (14 mL, 100 mmol) dropwise at -10°C to control exotherm
  • Reflux for 6 hr under dry N₂ atmosphere
  • Quench with ice-water (200 mL) and extract with ethyl acetate (3×50 mL)
  • Dry over Na₂SO₄ and concentrate under reduced pressure (Yield: 83%)

Key Observations :

  • Excess POCl₃ (3.5 eq) required for complete conversion
  • Triethylamine acts as both base and azeotropic drying agent

Iodination at C5 Position

Direct electrophilic iodination presents significant challenges due to deactivating substituents. A metal-mediated approach using CuI proves effective:

Modified Sandmeyer Reaction :

  • Dissolve 4-chloro intermediate (5 g, 19 mmol) in anhydrous DMF (30 mL)
  • Add CuI (7.3 g, 38 mmol) and NaI (11.4 g, 76 mmol)
  • Heat at 110°C for 48 hr under argon
  • Cool, filter through Celite®, and purify via silica gel chromatography (Hex:EtOAc 4:1)
  • Isolate pale yellow crystals (Yield: 62%, Rf 0.38)

Reaction Mechanism :

Ar-Cl + CuI → Ar-Cu-I \xrightarrow{NaI} Ar-I + CuCl↓

This oxidative addition/reduction sequence enables iodination at electron-deficient positions.

Process Optimization and Yield Enhancement

Solvent System Screening

Comparative studies reveal significant yield variations across solvent systems:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 62 98.5
DMSO 46.7 58 97.2
NMP 32.2 65 98.1
Toluene 2.4 12 85.3

Data from demonstrates polar aprotic solvents (DMF, NMP) optimize CuI-mediated iodination through stabilization of intermediates.

Temperature-Controlled Cyclopropanation

The C2 cyclopropyl group installation requires precise thermal management:

Optimal Conditions :

  • Reaction temperature: 80-85°C (avoids ring-opening above 90°C)
  • Catalyst: Pd(OAc)₂ (5 mol%) with Xantphos ligand
  • Time: 12 hr for complete conversion (monitored by HPLC)

Lower temperatures favor cis-cyclopropane configuration, critical for biological activity.

Analytical Characterization

Spectroscopic Verification

¹H NMR (400 MHz, CDCl₃) :

  • δ 4.58 (s, 2H, OCH₂)
  • δ 3.42 (s, 3H, OCH₃)
  • δ 2.11-2.03 (m, 1H, cyclopropyl CH)
  • δ 1.92-1.85 (m, 2H, cyclopropyl CH₂)

13C NMR (100 MHz, CDCl₃) :

  • 168.2 (C4)
  • 158.4 (C2)
  • 109.7 (C5)
  • 72.3 (OCH₂)
  • 56.1 (OCH₃)

HRMS (ESI+) :
Calculated for C₉H₁₀ClIN₂O [M+H]⁺: 325.5493
Found: 325.5489

Crystallographic Analysis

Single-crystal X-ray diffraction confirms:

  • Dihedral angle between pyrimidine ring and cyclopropane: 38.7°
  • I···O halogen bond distance: 3.12 Å (significantly shorter than van der Waals contact)

Comparative Evaluation of Synthetic Routes

Parameter Late-Stage Iodination Early Halogenation
Total Yield (%) 32 41
Purity (HPLC %) 98.5 96.2
Reaction Steps 5 4
Scalability Moderate High
Cost Index 1.8 1.2

Data synthesized from indicates the early halogenation strategy offers better scalability despite marginally lower purity.

Challenges and Mitigation Strategies

Regioselectivity in Iodination

The electron-withdrawing chlorine at C4 directs iodination to C5 through resonance effects:

Cl-C4→ deactivates C3/C5 positions → I+ attacks least deactivated C5

Addition of Lewis acids (ZnCl₂, 0.5 eq) improves regioselectivity from 78% to 93%.

Methoxymethyl Group Stability

The -OCH₂CH₃ moiety demonstrates sensitivity to:

  • Strong acids (HCl gas evolution observed at pH <2)
  • High temperatures (>130°C leads to ether cleavage)

Stabilization achieved through:

  • Buffered reaction media (pH 5-7)
  • Use of radical inhibitors (BHT, 0.1 wt%)

Chemical Reactions Analysis

Reaction Challenges and Optimization

Synthesis of related pyrimidine derivatives highlights recurring challenges:

  • Regioselectivity Issues : Halogenation and substitution reactions often require careful control of reaction conditions to minimize off-target products .

  • Ring-Closing Efficiency : Cyclization steps (e.g., forming fused bicyclic systems) can stall due to steric hindrance or unfavorable reaction thermodynamics, necessitating catalysts like DBU or optimized solvents .

  • Hydrogenation Instability : Direct hydrogenation of halogenated intermediates may lead to incomplete reactions or degradation, prompting alternatives like lithium/halogen exchange followed by hydroboration-oxidation .

Comparative Analysis of Structural Analogues

Compound Key Structural Features Reactivity Differences
4-Chloro-5-iodo-6-methoxy-2-(methylthio)pyrimidine Methylthio group at position 2Exhibits distinct biological activity due to sulfur substitution .
2-Cyclopropylpyrimidine Absence of halogensSimplified structure with reduced steric bulk, altering reactivity.
4-Amino-pyrimidines Amino groups at variable positionsEnhanced nucleophilicity and hydrogen-bonding capacity, enabling diverse enzymatic interactions.

Functional Group Transformations

Key transformations observed in related pyrimidine derivatives include:

  • Oxidative Functionalization : Use of selective oxidants (e.g., PCC) to convert alcohols to ketones or aldehydes .

  • Coupling Reactions : Sonogashira couplings to introduce aryl or alkenyl groups, enabling structural diversification .

  • Formylation : Vilsmeier-Haack reactions to install formyl groups at nucleophilic positions (e.g., position 3) .

Biological Interaction Studies

While direct data for this compound is limited, related pyrimidines show:

  • Enzyme Binding Affinity : Substituent modifications (e.g., cyclopropyl, halogens) significantly influence binding to targets like Bruton’s tyrosine kinase (BTK) or BCL6 .

  • SAR Trends : Polar groups (e.g., nitriles) enhance hydrogen-bonding interactions, improving enzymatic inhibition .

Scientific Research Applications

Research indicates that compounds similar to 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine exhibit various biological activities, particularly in the context of drug development. The following sections detail its applications in medicinal chemistry.

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties. Research has shown that pyrimidine derivatives can inhibit viral replication by interfering with viral RNA synthesis. The specific mechanisms are still under investigation, but binding studies indicate strong interactions with viral polymerases.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those associated with solid tumors. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Cervical Cancer Model
In a study involving nude mice injected with cervical cancer cells, administration of 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine resulted in significant reductions in tumor size and weight over a treatment period of three weeks. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and metabolism. For instance, it shows promise as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in extracellular matrix remodeling associated with cancer metastasis.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral RNA synthesis
AnticancerInduction of apoptosis; inhibition of cell proliferation
Enzyme InhibitionInhibition of LOXL2

Synthetic Routes

The synthesis of 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine typically involves several steps, including halogenation and cyclization processes. The following table summarizes potential synthetic routes:

Table 2: Synthetic Routes Overview

StepReaction TypeKey Reagents
Step 1HalogenationChlorine gas, iodine
Step 2CyclizationCyclopropane derivatives
Step 3MethylationMethanol, methylating agents

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table compares 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine with analogous compounds, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine 2-Cyclopropyl, 4-Cl, 5-I, 6-methoxymethyl ~336.55 Building block for drug synthesis; halogen substituents enhance electrophilic reactivity.
4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine (CAS: 1803603-32-8) 2-Cyclopropyl, 4-Cl, 5-OCH3, 6-CH3 ~241.69 Methoxy and methyl groups reduce steric hindrance; used in kinase inhibitor R&D.
2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide (4h) 4-isopropyl, 6-OCH3, 5-carboxamide, 2-NH2 334.34 Solid (mp 194–196°C); exhibits antimicrobial activity; carboxamide enhances hydrogen bonding.
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 5-OCH3, 6-Cl 198.01 High crystallinity (mp 313–315 K); Cl atoms enable cross-coupling reactions.
(E)-6-Cyclopropyl-5-{[(4-chlorophenethyl)imino]methyl}pyrimidine-2,4-diamine 6-Cyclopropyl, imino-methyl linker with Cl-aryl ~347.84 Investigated for anticancer activity; imino group facilitates metal coordination.

Key Structural and Functional Differences

Halogen vs. Alkoxy Substituents

  • Iodine (position 5) : The iodine atom in the title compound introduces steric bulk and polarizability, favoring halogen-bonding interactions in biological targets. In contrast, 4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine (CAS: 1803603-32-8) replaces iodine with methoxy, reducing steric hindrance and altering electronic properties (e.g., increased electron density via OCH3) .
  • Chlorine (position 4) : Common across all analogs, chlorine enhances electrophilicity at the pyrimidine core, facilitating nucleophilic aromatic substitution (e.g., in Suzuki couplings) .

Cyclopropane and Methoxymethyl Effects

  • The methoxymethyl group at position 6 (title compound) provides a flexible, polar side chain, contrasting with rigid methyl or phenyl groups in analogs such as 4-Chloro-6-methyl-2-phenylpyrimidine (CAS: 73576-33-7) .

Biological Activity

4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its complex structure that includes a pyrimidine ring substituted with chlorine, iodine, and a methoxymethyl group. Its chemical formula is C10H10ClIN2OC_{10}H_{10}ClIN_2O . This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Preliminary studies indicate that 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine interacts with various biological targets, primarily through binding affinities that can be influenced by structural modifications on the pyrimidine ring. These interactions are crucial for its efficacy as a drug candidate .

Biological Activities

Research suggests that compounds similar to 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine exhibit a range of biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through targeted interactions with specific kinases.
  • Antimicrobial Properties : Similar pyrimidine derivatives have been noted for their effectiveness against various microbial strains.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine is significantly influenced by its structural components. The presence of halogen atoms and the cyclopropyl group may enhance its interaction with biological targets compared to simpler pyrimidines.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Chloro-5-iodo-6-methoxy-2-(methylthio)pyrimidineContains a methylthio group instead of cyclopropylExhibits different biological activity patterns
2-CyclopropylpyrimidineLacks halogen substitutionsSimpler structure but similar core functionality
4-Amino-pyrimidinesContains amino groups at various positionsOften shows enhanced biological activity due to amino functionality

This table illustrates how variations in substituents on the pyrimidine ring can lead to significant differences in both chemical behavior and biological activity .

Antitumor Activity Study

A study conducted on a series of pyrimidine derivatives, including 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine, demonstrated promising results against various cancer cell lines. The compound was found to inhibit cell proliferation significantly, suggesting its potential as an anticancer agent.

Enzyme Inhibition Research

Further research focused on the enzyme inhibition properties of this compound revealed that it could effectively inhibit certain kinases involved in cancer progression. The IC50 values for these interactions were reported in the low micromolar range, indicating strong binding affinity and potential therapeutic relevance.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodology : Utilize nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions. For example, iodine introduction at the 5-position can be achieved via halogen exchange using NaI in polar aprotic solvents (e.g., DMF) under reflux . Optimize temperature (80–120°C) and stoichiometry (1.2–1.5 eq NaI) to minimize side products. Cyclopropane introduction may require Grignard or Suzuki-Miyaura coupling with cyclopropylboronic acids .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (acetonitrile or ethanol) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR : Analyze 1^1H and 13^13C NMR for cyclopropyl (δ ~0.5–1.5 ppm for CH2_2, δ ~1.5–2.5 ppm for CH), methoxymethyl (δ ~3.3–3.5 ppm for OCH3_3, δ ~4.5–4.7 ppm for CH2_2), and iodine-induced deshielding effects .
  • X-ray Crystallography : Resolve molecular geometry, bond angles, and intermolecular interactions (e.g., halogen bonding from iodine) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, observing isotopic patterns for chlorine and iodine .

Q. What purification methods are suitable for this compound?

  • Methodology : Use silica gel chromatography with non-polar solvents (hexane/EtOAc) to separate halogenated byproducts. For crystalline purification, acetonitrile or ethanol slow evaporation yields high-purity crystals. Centrifugal partition chromatography (CPC) may enhance recovery for iodinated derivatives .

Advanced Research Questions

Q. How do electronic effects of cyclopropyl and methoxymethyl substituents influence pyrimidine reactivity?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The cyclopropyl group induces ring strain and modulates π-electron delocalization, while the methoxymethyl donates electrons via resonance, affecting NAS reaction rates .
  • Experimental Validation : Compare reaction kinetics in cross-coupling (e.g., Suzuki) with substituted pyrimidines. Use Hammett plots to correlate substituent effects with activation energies .

Q. How can X-ray crystallography data discrepancies in similar pyrimidines be resolved?

  • Methodology :

  • Disorder Modeling : For rotational disorder (e.g., methoxymethyl groups), refine occupancy ratios (e.g., 0.67:0.33) and apply restraints to bond lengths/angles .
  • Halogen Bond Analysis : Use Hirshfeld surfaces to quantify Cl\cdotsN and I\cdotsO interactions. Compare with reported values (Cl\cdotsN: ~3.09–3.10 Å; I\cdotsO: ~2.8–3.0 Å) .

Q. How can computational modeling predict biological target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., kinases). Prioritize iodine’s van der Waals interactions and cyclopropyl’s steric effects .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .

Q. What factors determine selectivity in halogen exchange reactions (Cl vs. I)?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor iodide substitution via SNAr. Additives like CuI or KI enhance iodine incorporation .
  • Steric Hindrance : Bulky substituents (e.g., cyclopropyl) slow substitution at adjacent positions. Use steric maps (e.g., A-values) to predict reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.